methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate
Description
methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-12(15)13-6-10(14)9-7-17-11-5-3-2-4-8(9)11/h2-5,7,10,14H,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTLDTOJTFCCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate has shown promising anticancer properties, particularly against various cancer cell lines. Key findings include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed that treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
The compound also exhibits notable antibacterial effects against pathogens such as E. coli and S. aureus. Preliminary studies suggest potential antifungal properties, indicating its broad-spectrum antimicrobial activity.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps that enhance its efficacy as a therapeutic agent. The mechanism of action is believed to involve:
- Binding Affinity : Interaction studies have shown that the compound binds to specific enzymes or receptors involved in disease pathways.
- Inhibition of Tumor Growth : In vivo studies demonstrate significant tumor growth inhibition in xenograft models, suggesting its potential application in cancer therapy.
Case Studies and Research Findings
Recent research highlights the effectiveness of this compound in various experimental settings:
-
Cancer Cell Line Studies :
- In vitro studies on HepG2 (liver cancer) and MCF-7 (breast cancer) cells indicate that the compound induces apoptosis and inhibits cell proliferation significantly compared to controls.
-
Antimicrobial Tests :
- Laboratory tests reveal that the compound effectively reduces bacterial counts in cultures infected with E. coli and S. aureus, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Raloxifene: A selective estrogen receptor modulator with a benzothiophene core.
Uniqueness
methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its hydroxyethyl and carbamate groups contribute to its reactivity and potential therapeutic applications .
Biological Activity
Methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H15NO3S
- Molecular Weight: 273.34 g/mol
This compound features a benzothiophene moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological activities:
- Anticancer Activity:
- Anti-inflammatory Effects:
- Antimicrobial Properties:
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Inhibition of Key Enzymes:
- Modulation of Signaling Pathways:
In Vitro Studies
Several studies have investigated the biological activity of related compounds:
- Antiproliferative Activity:
- Inflammation Model:
In Vivo Studies
While in vitro studies provide valuable insights, in vivo evaluations are crucial for understanding the therapeutic potential:
- Animal Models:
Data Summary
Q & A
Q. What are the recommended synthetic routes for methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate, and how can reaction yields be optimized?
The synthesis of carbamate derivatives typically involves coupling alcohols with isocyanates or phosgene derivatives. For example, analogous carbamates have been synthesized via the reaction of alcohols with phenyl isocyanate in the presence of a catalytic acid (e.g., HCl) in chloroform . Optimization strategies include:
- Temperature control : Maintaining low temperatures to minimize side reactions.
- Catalyst selection : Acidic catalysts (e.g., HCl) improve electrophilic activation of the isocyanate.
- Solvent choice : Chloroform or dichloromethane are preferred for their inertness and solubility properties.
- Purification : Column chromatography with silica gel and light petroleum ether can isolate the product .
Q. How should researchers handle and store this compound to ensure stability and safety?
Based on analogous carbamate safety
- GHS classification : Compounds with similar structures may require warnings for acute toxicity (Category 4) or skin irritation .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture.
- Handling : Use fume hoods, gloves, and eye protection. Avoid inhalation or direct contact .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves structural disorder in carbamate derivatives (e.g., cyclohexene ring disorder observed in similar compounds) .
- NMR spectroscopy : H and C NMR confirm regiochemistry and hydrogen bonding (e.g., NH⋯O interactions) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Conflicting data may arise from:
- Impurity profiles : Use HPLC or LC-MS to verify purity (>95%) and rule out side products .
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition) with positive controls and replicate experiments.
- Theoretical modeling : Perform DFT calculations to predict binding affinities and compare with experimental results .
Q. What experimental design principles are critical for studying structure-activity relationships (SAR) in this carbamate derivative?
Adopt a factorial design to systematically vary substituents and analyze effects on activity:
Q. How can computational tools like COMSOL Multiphysics and AI enhance research on this compound?
- Reaction optimization : AI algorithms predict optimal reaction conditions (e.g., solvent, catalyst) by training on historical synthesis data .
- Crystallography simulations : COMSOL models crystal packing and hydrogen-bonding networks to guide polymorph screening .
- Toxicity prediction : Machine learning models (e.g., QSAR) estimate acute toxicity or environmental impact .
Q. What strategies are recommended for elucidating the reaction mechanism of carbamate formation in this compound?
- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates.
- Isotopic labeling : Use O-labeled isocyanates to trace carbamate oxygen sources.
- Theoretical studies : Conduct DFT calculations to map energy profiles and transition states .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results?
Q. What frameworks are essential for linking this compound’s research to broader theoretical contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
